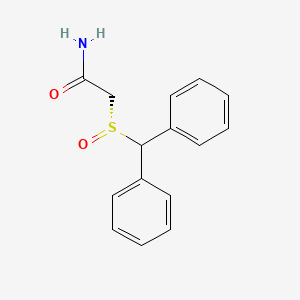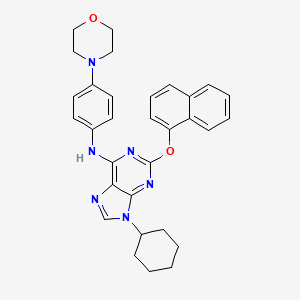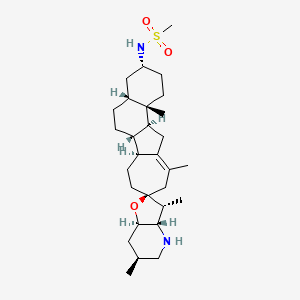
4-(1,3-苯并噻唑-2-基)-2-甲氧基苯酚
概述
描述
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, including anticancer, antibacterial, antituberculosis, antidiabetic, and anti-inflammatory effects .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring. The thiazole ring contains nitrogen and sulfur atoms .Chemical Reactions Analysis
Benzothiazoles are known for their reactivity and can undergo various chemical reactions. For instance, they can be acylated, alkylated, or nitrated, among other reactions .科学研究应用
生物化学与药物化学
苯并噻唑类化合物,包括“4-(1,3-苯并噻唑-2-基)-2-甲氧基苯酚”,由于其高度的药理和生物活性,在生物化学和药物化学领域发挥着重要作用 . 它们包含一个与噻唑环稠合的苯环 .
药物应用
苯并噻唑类化合物具有广泛的生物活性,包括抗癌、抗菌、抗结核、抗糖尿病、驱虫、抗肿瘤、抗病毒、抗氧化、抗炎、抗谷氨酸和抗帕金森症、抗惊厥、肌肉松弛活性、神经保护作用、多种酶的抑制剂等等 . 因此,由于其强效和显著的生物活性以及巨大的药用价值,苯并噻唑的合成引起了人们的极大兴趣 .
绿色化学
苯并噻唑的合成方法开发是研究人员面临的最重大问题之一 . 近年来,以绿色化学为导向,合成苯并噻唑化合物取得了进展,其方法包括2-氨基苯硫酚与醛/酮/酸/酰氯的缩合反应,以及以硫代酰胺或二氧化碳(CO2)为原料的环化反应 .
新型苯并噻唑类抗癌药物的合成
近年来,在新型苯并噻唑类抗癌药物的合成方面取得了进展 . 这包括使用标准重氮偶联法,在较低温度下将苯胺衍生物与5-甲基-2-(6-甲基-1,3-苯并噻唑-2-基)-2,4-二氢-3H吡唑-3-酮偶联,合成杂环偶氮染料 .
工业应用
苯并噻唑类化合物广泛用作硫化促进剂、抗氧化剂、植物生长调节剂 . 由于其高度的药理和生物活性,它们还用于成像试剂、荧光材料和电致发光器件 .
通过2-氨基苯硫酚与CO2环化合成
据报道,在1,5-二氮杂双环[4.3.0]壬-5-烯(DBN)催化下,在5 MPa压力下,通过2-氨基苯硫酚与CO2的环化反应,合成苯并噻唑类化合物的新方法 . 多种苯并噻唑以良好的收率获得 .
作用机制
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
Disruption of this enzyme’s activity can therefore have widespread effects on cellular function .
Pharmacokinetics
It’s known that the compound is a small molecule, which generally suggests good bioavailability
Result of Action
Given its target, it’s likely that the compound could influence cellular growth and differentiation processes .
生物活性
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In vivo studies have demonstrated that 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
实验室实验的优点和局限性
The advantages of using 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol in lab experiments include its low cost and easy availability. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is also relatively stable and can be stored for long periods of time. The main limitation of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is that its mechanism of action is not yet fully understood.
未来方向
For 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol research include further investigation into its mechanism of action and its potential therapeutic use. Additionally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other diseases, such as diabetes, and to identify potential drug interactions. Other areas of research include the development of new methods for synthesizing 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol and the optimization of existing methods. Finally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other biological systems, such as the immune system and the nervous system.
安全和危害
生化分析
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can alter the expression of genes involved in these processes, thereby affecting the overall cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol inhibits the enzyme’s activity, reducing melanin synthesis . Additionally, this compound can interact with transcription factors, influencing gene expression and thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been observed to cause changes in cellular metabolism and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol vary with different dosages in animal models. At low doses, this compound has shown beneficial effects, such as reducing melanin synthesis and modulating cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with tyrosinase affects the melanin synthesis pathway, leading to changes in melanin production. Additionally, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can interact with other enzymes involved in cellular metabolism, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tyrosinase occurs in the melanosomes, where melanin synthesis takes place. The localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within these compartments can influence its effectiveness in modulating cellular processes.
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36341-25-0 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


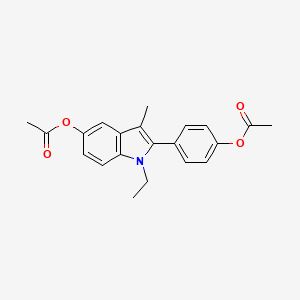

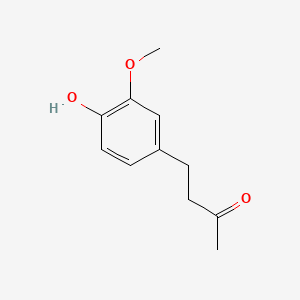
![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)
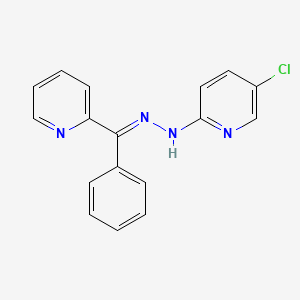
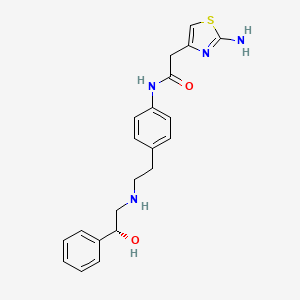

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
